molecular formula C5H12Br2Si B098345 1,2-Dibromoethyltrimethylsilane CAS No. 18146-08-2

1,2-Dibromoethyltrimethylsilane

Cat. No.: B098345
CAS No.: 18146-08-2
M. Wt: 260.04 g/mol
InChI Key: BRJHCBRLJLIXJJ-UHFFFAOYSA-N
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Description

1,2-Dibromoethyltrimethylsilane is an organosilicon compound with the molecular formula C5H12Br2Si. It is characterized by the presence of two bromine atoms attached to an ethyl group, which is further bonded to a trimethylsilane group. This compound is known for its reactivity and is used in various chemical synthesis processes .

Preparation Methods

1,2-Dibromoethyltrimethylsilane can be synthesized through several methods. One common synthetic route involves the reaction of trimethyl(vinyl)silane with N-bromosuccinimide (NBS) in acetonitrile at room temperature. The reaction proceeds with high yield and produces this compound as a colorless liquid . Another method involves the reaction of trimethylchlorosilane with bromoethane under an inert gas atmosphere .

Chemical Reactions Analysis

1,2-Dibromoethyltrimethylsilane undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted by other nucleophiles, such as hydroxide ions or amines, leading to the formation of different derivatives.

    Reduction Reactions: The compound can be reduced to form ethyltrimethylsilane.

    Elimination Reactions: Under certain conditions, the bromine atoms can be eliminated to form alkenes.

Common reagents used in these reactions include N-bromosuccinimide, acetonitrile, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

1,2-Dibromoethyltrimethylsilane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,2-dibromoethyltrimethylsilane involves its reactivity with various nucleophiles and electrophiles. The bromine atoms act as leaving groups, allowing the compound to participate in substitution and elimination reactions. The trimethylsilane group provides stability and influences the reactivity of the compound .

Comparison with Similar Compounds

1,2-Dibromoethyltrimethylsilane can be compared with other similar compounds, such as:

    1,2-Dichloroethyltrimethylsilane: Similar in structure but with chlorine atoms instead of bromine.

    1,2-Diiodoethyltrimethylsilane: Contains iodine atoms, which are larger and more reactive than bromine.

    1,2-Dibromoethane: Lacks the trimethylsilane group, making it less stable and more reactive.

The uniqueness of this compound lies in its combination of the ethyl group with bromine atoms and the trimethylsilane group, providing a balance of reactivity and stability .

Properties

IUPAC Name

1,2-dibromoethyl(trimethyl)silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12Br2Si/c1-8(2,3)5(7)4-6/h5H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRJHCBRLJLIXJJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)C(CBr)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12Br2Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20540539
Record name (1,2-Dibromoethyl)(trimethyl)silane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20540539
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18146-08-2
Record name (1,2-Dibromoethyl)(trimethyl)silane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20540539
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the role of 1,2-Dibromoethyltrimethylsilane in the synthesis of α-trimethylsilyl acrylic monomers?

A1: this compound serves as a starting material in the synthesis of α-trimethylsilyl acrylic acid and its methyl ester. [] The research article highlights its successful utilization in achieving a good yield of these monomers. While the specific reaction steps are not detailed in the abstract, it signifies the importance of this compound as a key precursor in this synthesis pathway.

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